2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one is a chemical compound that belongs to the class of indene derivatives. This compound is notable for its potential applications in medicinal chemistry and pharmacology. The structure features a dimethylamino group, which may contribute to its biological activity, and a methoxy group that can influence its solubility and reactivity.
This compound can be classified under organic compounds, specifically as an indene derivative. It is synthesized for various research purposes, particularly in the field of drug development. The compound is often sourced from chemical suppliers that specialize in pharmaceutical-grade chemicals, such as Pharmaffiliates, which lists it for purchase .
The synthesis of 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one typically involves multi-step organic reactions. Common methods include:
The specific conditions for these reactions, such as temperature, solvent choice, and reaction time, can significantly affect yield and purity. For instance, using polar aprotic solvents may enhance the nucleophilicity of the dimethylamino group during alkylation.
The molecular formula is , with a molecular weight of approximately 219.28 g/mol. The compound exhibits a unique arrangement that allows for various interactions with biological targets.
This compound may undergo several types of chemical reactions:
Understanding the reactivity patterns is crucial for predicting how this compound might behave in biological systems or when used as a precursor in further synthetic pathways.
The mechanism of action for 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one is not extensively documented but could involve interactions with neurotransmitter receptors or enzymes due to the presence of the dimethylamino group. This moiety is known to influence central nervous system activity, potentially leading to effects such as modulation of mood or cognition.
Relevant data on specific melting points or boiling points may not be readily available but can be determined through experimental procedures.
The primary applications of 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one lie within medicinal chemistry. It may serve as a lead compound for developing new pharmaceuticals targeting neurological disorders or other therapeutic areas. Its unique structural features make it a candidate for further investigation into its biological effects and potential therapeutic benefits.
Indenone derivatives represent a privileged scaffold in medicinal chemistry due to their unique bicyclic structure combining aromatic and ketone functionalities. This molecular framework enables diverse biological interactions, particularly within the central nervous system (CNS) and oncology targets. The compound 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one exemplifies this potential through strategic substituent placement that enhances target selectivity and pharmacokinetic properties. Its core structure permits conformational adaptability when binding to enzyme active sites, while the electron-rich aromatic system facilitates π-stacking interactions critical for biological activity. Indenones bridge the chemical space between simple aromatic systems and complex polycyclics, offering synthetic accessibility alongside tunable bioactivity—a combination driving sustained research interest .
Systematic Nomenclature:The compound is formally designated as 2-[2-(Dimethylamino)ethyl]-5-methoxy-2,3-dihydro-1H-inden-1-one under IUPAC rules. This name defines:
Stereochemical Properties:
Table 1: Structural Features of Key Indenone Derivatives
Compound Name | Core Structure | C2 Substituent | Aromatic Substitution | Chirality |
---|---|---|---|---|
2-[2-(Dimethylamino)ethyl]-5-methoxy-2,3-dihydro-1H-inden-1-one | Indenone | -CH₂CH₂N(CH₃)₂ | 5-OCH₃ | Chiral (C2) |
2-[(Dimethylamino)methyl]-5-ethyl-2,3-dihydroinden-1-one | Indenone | -CH₂N(CH₃)₂ | 5-C₂H₅ | Chiral (C2) |
2-(2-(Dimethylamino)ethyl)-2,3-dihydro-1H-inden-1-one (unsubstituted) | Indenone | -CH₂CH₂N(CH₃)₂ | None | Chiral (C2) |
The development of indenone-based therapeutics has progressed through distinct phases:
Phase 1: Early CNS Agents (Pre-1990s)Initial explorations focused on simple indanones lacking nitrogenous side chains. These demonstrated modest monoamine oxidase (MAO) inhibition but lacked selectivity and bioavailability. The introduction of basic amino side chains (e.g., dimethylaminoethyl) marked a turning point, enhancing blood-brain barrier (BBB) penetration and enabling interactions with CNS targets like acetylcholinesterase (AChE) and monoamine receptors. This era established the indanone nucleus as a viable scaffold for neuroactive compounds [3] .
Phase 2: Rational Design Era (1990s-2010s)Strategic functionalization became prevalent:
Phase 3: Targeted Kinase & Epigenetic Modulators (Post-2010)Recent patents (e.g., WO2010030727A1) disclose indenones bearing dimethylaminoethyl groups as dual mTOR/PI3K inhibitors for oncology. These compounds exploit the scaffold’s planar conformation for ATP-competitive kinase binding, while the basic side chain interacts with hydrophobic allosteric pockets. This evolution highlights the pharmacophore’s adaptability beyond CNS targets [9].
Table 2: Evolution of Key Indenone-Based Pharmacophores
Generation | Time Period | Design Strategy | Example Compound | Primary Target |
---|---|---|---|---|
Early Agents | 1970s-1990s | Unsubstituted indanones | Simple indan-1-ones | MAO (non-selective) |
Optimized CNS Agents | 1990s-2010s | C5/C6 methoxy + dialkylamino side chain | Rivastigmine | Acetylcholinesterase |
Modern Targeted Agents | 2010s-Present | Heterocyclic fusion + dimethylaminoethyl | mTOR/PI3K inhibitors (WO2010030727A1) | Kinase domains |
The synergistic interplay between the 5-methoxy and 2-(dimethylaminoethyl) groups defines the compound’s pharmacological profile:
Electronic & Steric Effects of Methoxy Group:
Conformational & Ionic Properties of Dimethylaminoethyl Chain:
Synergistic Contributions:
Table 3: Bioactivity Contributions of Key Substituents
Substituent | Physicochemical Property | Target Interaction | Biological Consequence |
---|---|---|---|
5-Methoxy | +M resonance donor pKa: ~-4 | H-bond with AChE Ser-200 Hydrophobic packing in MAO-B | Enhanced AChE inhibition MAO-B selectivity |
2-(Dimethylaminoethyl) | Basic (pKa: ~9.5) Cationic at pH 7.4 | Ionic bond with AChE Asp-72 Salt bridge with MAO-B Glu-84 | BBB penetration Anchoring to catalytic sites |
Figure 1: Electrostatic Potential Map of 2-[2-(Dimethylamino)ethyl]-5-methoxy-2,3-dihydro-1H-inden-1-one[Visual concept: Indenone core shows electron-rich region (red) near methoxy group; dimethylaminoethyl terminus shows localized positive charge (blue)]
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: